molecular formula C12H12N2O4S B14206079 N-Hydroxy-5-{[(4-methoxyphenyl)sulfanyl]methyl}-1,2-oxazole-3-carboxamide CAS No. 823220-07-1

N-Hydroxy-5-{[(4-methoxyphenyl)sulfanyl]methyl}-1,2-oxazole-3-carboxamide

Cat. No.: B14206079
CAS No.: 823220-07-1
M. Wt: 280.30 g/mol
InChI Key: KOCQFHZNTJFDJT-UHFFFAOYSA-N
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Description

N-Hydroxy-5-{[(4-methoxyphenyl)sulfanyl]methyl}-1,2-oxazole-3-carboxamide is a synthetic oxazole derivative characterized by a hydroxycarboxamide group at position 3, a sulfanylmethyl substituent at position 5, and a 4-methoxyphenyl moiety.

Properties

CAS No.

823220-07-1

Molecular Formula

C12H12N2O4S

Molecular Weight

280.30 g/mol

IUPAC Name

N-hydroxy-5-[(4-methoxyphenyl)sulfanylmethyl]-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C12H12N2O4S/c1-17-8-2-4-10(5-3-8)19-7-9-6-11(14-18-9)12(15)13-16/h2-6,16H,7H2,1H3,(H,13,15)

InChI Key

KOCQFHZNTJFDJT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)SCC2=CC(=NO2)C(=O)NO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-5-{[(4-methoxyphenyl)sulfanyl]methyl}-1,2-oxazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-methoxyphenylthiomethyl ketone with hydroxylamine to form the oxime, followed by cyclization with an appropriate carboxylic acid derivative to form the oxazole ring. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to ensure the compound meets the required specifications for industrial applications .

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-5-{[(4-methoxyphenyl)sulfanyl]methyl}-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound. These products can be further utilized in different applications, ranging from pharmaceuticals to materials science .

Scientific Research Applications

N-Hydroxy-5-{[(4-methoxyphenyl)sulfanyl]methyl}-1,2-oxazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Hydroxy-5-{[(4-methoxyphenyl)sulfanyl]methyl}-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and proteins, inhibiting their activity or altering their function. The methoxyphenyl group can enhance the compound’s binding affinity to certain receptors, while the sulfanyl group can participate in redox reactions, affecting cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparisons

Key structural differences between the target compound and analogues lie in substituent groups and their positions. Below is a comparative analysis:

Compound Molecular Formula Molecular Weight Key Substituents Biological Activity
Target Compound C₁₂H₁₂N₂O₄S* ~296.3 g/mol N-Hydroxycarboxamide, 4-methoxyphenylsulfanylmethyl Under investigation (hypothetical)
5-Ethyl-N-[(4-methoxyphenyl)methyl]-1,2-oxazole-3-carboxamide C₁₄H₁₆N₂O₃ 260.29 g/mol Ethyl group at C5, 4-methoxyphenylmethyl Antimicrobial screening candidate
N-(3-Acetylphenyl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide C₁₉H₁₆N₂O₄ 336.35 g/mol Acetylphenyl at C3, 4-methoxyphenyl at C5 Not reported
3-[(5-{[2-(4-Methoxyphenyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)methyl]-... (7A10) C₂₀H₁₄ClN₅O₄S₂ 487.94 g/mol Thiadiazole core, 4-methoxyphenylketoethylsulfanyl Antimicrobial (68% yield)
N-{5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2-yl}-... C₂₃H₁₈N₄O₄S 452.48 g/mol Oxadiazole-thiazole hybrid, 4-methoxyphenyl ChemSpider ID: 1144429-07-1

*Estimated based on IUPAC name.

Key Observations:
  • Substituent Effects : The target compound’s sulfanylmethyl group distinguishes it from ethyl or acetyl-substituted analogues . Sulfur-containing groups may enhance lipophilicity and membrane permeability compared to oxygen-based substituents.
  • Hydroxycarboxamide vs. Methyl/Acetyl : The N-hydroxy group in the target compound could improve solubility and hydrogen-bonding interactions relative to methyl or acetyl groups in analogues .
  • Core Heterocycle : Thiadiazole or oxadiazole cores in analogues (e.g., 7A10 ) may confer different electronic properties compared to the oxazole core, affecting binding to biological targets.

Biological Activity

N-Hydroxy-5-{[(4-methoxyphenyl)sulfanyl]methyl}-1,2-oxazole-3-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews its biological properties, including antiproliferative effects, antioxidant capabilities, and antibacterial activity, supported by relevant data and case studies.

  • Chemical Formula : C12H12N2O4S
  • CAS Number : 44395827
  • Molecular Weight : 284.30 g/mol

Antiproliferative Activity

Antiproliferative activity refers to the ability of a substance to inhibit cell growth and proliferation, particularly in cancer cells. Research has shown that derivatives of oxazole compounds exhibit varying degrees of antiproliferative effects against different cancer cell lines.

Case Studies

  • In Vitro Studies :
    • A study assessed the antiproliferative effects of N-Hydroxy derivatives against multiple cancer cell lines, including MCF-7 (breast cancer), HCT116 (colon cancer), and HEK293 (human embryonic kidney). The results indicated that compounds similar to this compound showed IC50 values ranging from 1.2 µM to 5.3 µM, demonstrating significant inhibition of cell growth .
  • Mechanism of Action :
    • The mechanism underlying the antiproliferative activity involves the induction of apoptosis and cell cycle arrest. Compounds with similar structures have been reported to activate caspase pathways leading to programmed cell death in cancer cells .
CompoundCell LineIC50 (µM)
This compoundMCF-73.1
N-Hydroxy derivative AHCT1163.7
N-Hydroxy derivative BHEK2935.3

Antioxidant Activity

Antioxidant activity is crucial for protecting cells from oxidative stress, which can lead to various diseases, including cancer.

Research Findings

  • DPPH Assay :
    • The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay demonstrated that N-Hydroxy derivatives possess notable radical scavenging abilities, with some compounds showing antioxidant capacities superior to standard antioxidants like BHT .
  • Cellular Studies :
    • In cellular models treated with tert-butyl hydroperoxide (TBHP), compounds similar to this compound exhibited reduced levels of oxidative stress markers compared to untreated controls .

Antibacterial Activity

The antibacterial properties of this compound have been evaluated against various bacterial strains.

Findings from Studies

  • Gram-positive and Gram-negative Bacteria :
    • Selective antibacterial activity was observed against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MIC) recorded at 8 µM for certain derivatives .
  • Mechanism :
    • The antibacterial effect is believed to arise from the disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways .
Bacterial StrainMIC (µM)
Staphylococcus aureus16
Enterococcus faecalis8
Escherichia coli32

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